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Compound of Interest

Compound Name: 3-Hexanone

Cat. No.: B147009 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-hexanone
(ethyl propyl ketone), a common organic solvent and synthetic intermediate. The following

sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data, along with the experimental protocols for their acquisition. This information is crucial

for the structural elucidation, identification, and quality control of 3-hexanone in research and

industrial settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

Data Presentation
Table 1: ¹H NMR Spectroscopic Data for 3-Hexanone
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Protons (Position)
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

CH₃ (C1) ~1.05 Triplet ~7.4

CH₂ (C2) ~2.42 Quartet ~7.4

CH₂ (C4) ~2.38 Triplet ~7.4

CH₂ (C5) ~1.57 Sextet ~7.4

CH₃ (C6) ~0.92 Triplet ~7.4

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for 3-Hexanone

Carbon (Position) Chemical Shift (δ) ppm

C1 ~7.8

C2 ~35.7

C3 (C=O) ~211.5

C4 ~44.8

C5 ~17.5

C6 ~13.8

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols
¹H and ¹³C NMR Spectroscopy

A sample of 3-hexanone (typically 5-20 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a

deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube.[1][2] The tube is then

placed in the NMR spectrometer. For ¹H NMR, a sufficient signal-to-noise ratio is typically

achieved with 8-16 scans.[3] For the less sensitive ¹³C NMR, a greater number of scans is
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required, often taking 20-60 minutes to acquire.[2] The field is locked on the deuterium signal of

the solvent, and the magnetic field is shimmed to achieve homogeneity.[3] The chemical shifts

are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR) or an internal

standard like tetramethylsilane (TMS).[2][3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Data Presentation
Table 3: Key IR Absorption Bands for 3-Hexanone

Wavenumber (cm⁻¹) Intensity Assignment

~1717 Strong C=O (Ketone) stretch

~2870-2960 Strong C-H (alkane) stretch

Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample like 3-hexanone, the IR spectrum can be obtained using the thin-film

method. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create

a thin capillary film.[4] The plates are then mounted in a sample holder and placed in the beam

path of the FTIR spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory

can be used, where a drop of the liquid is placed directly on the ATR crystal (e.g., diamond or

germanium).[5] A background spectrum of the clean, empty salt plates or ATR crystal is

recorded first and automatically subtracted from the sample spectrum.[6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.
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Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of 3-Hexanone

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

100 Moderate [M]⁺ (Molecular Ion)

71 High
[M - C₂H₅]⁺ or

[CH₃CH₂CH₂CO]⁺

57 Very High [M - C₃H₇]⁺ or [CH₃CH₂CO]⁺

43 High [C₃H₇]⁺

29 High [C₂H₅]⁺

Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS)

3-Hexanone, being a volatile organic compound, is introduced into the ion source of the mass

spectrometer, often via a gas chromatograph (GC-MS).[7] In the ion source, the sample is

bombarded with a high-energy electron beam (typically 70 eV).[7][8] This causes the molecule

to ionize and fragment. The resulting positively charged ions are then accelerated into the

mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[7] The

detector records the abundance of each ion, generating the mass spectrum.

Interrelation of Spectroscopic Data
The data from these different spectroscopic techniques are complementary and together

provide a comprehensive structural characterization of 3-hexanone.
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Caption: Relationship between spectroscopic techniques and structural information for 3-
Hexanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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